5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine typically involves the condensation of 2,4,6-trimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The presence of the 2,4,6-trimethylphenyl group enhances its binding affinity and selectivity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylphenylhydrazine: A precursor in the synthesis of 5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine.
1H-pyrazol-3-amine: Lacks the 2,4,6-trimethylphenyl group, resulting in different chemical and biological properties.
2,4,6-trimethylphenylpyrazole: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
The presence of the 2,4,6-trimethylphenyl group in this compound imparts unique steric and electronic effects, making it distinct from other pyrazole derivatives. These effects influence its reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
501902-69-8 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)15-14-10/h4-6H,1-3H3,(H3,13,14,15) |
InChI Key |
UCWTYVPNSZIIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=NN2)N)C |
Origin of Product |
United States |
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